Tetrakis(4-biphenylyl)silane

Description

Significance of Tetrahedral Organosilane Cores in Molecular Design

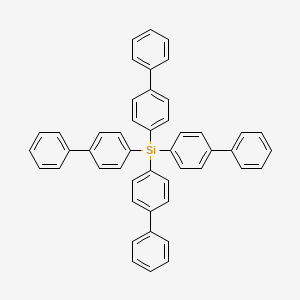

The tetrahedral geometry of organosilane cores, such as the one found in Tetrakis(4-biphenylyl)silane, is a cornerstone of its utility in molecular construction. This specific three-dimensional arrangement offers several key advantages in the design of advanced materials. The silicon atom at the center acts as a non-conjugated node, effectively isolating the electronic properties of the four attached aryl groups. rsc.org This tetrahedral configuration prevents the extensive intermolecular interactions that can lead to undesirable aggregation and quenching of fluorescence in the solid state. rsc.org

This inherent structure allows for the creation of materials with uniform and smooth amorphous films, a critical characteristic for applications in organic electronics. rsc.org Furthermore, the rigid and well-defined 3D architecture of tetrahedral silanes enables the construction of complex molecular structures with predictable geometries, which is invaluable for creating materials like porous organic polymers (POPs) and covalent organic frameworks (COFs) with interconnected pore structures. The ability to introduce different functional groups onto the aryl arms provides a versatile platform for tuning the optical, electronic, and physical properties of the resulting materials. researchgate.net

Research Trajectories and Scope of this compound in Materials Science

The research surrounding this compound is vibrant and expanding, with its applications spanning several key areas of materials science. A primary focus has been its use in the development of materials for organic light-emitting diodes (OLEDs). Its high thermal stability, wide energy gap, and ability to form stable amorphous films make it an excellent candidate for host materials and hole-blocking layers in OLED devices. rsc.org

Another significant research avenue is the synthesis of porous organic polymers (POPs) using this compound as a building block. These materials exhibit high thermal stability and moderate porosity, making them promising for applications in gas adsorption, such as carbon dioxide capture, and catalysis. nih.gov The tetrahedral core of the silane (B1218182) promotes the formation of three-dimensional networks with interconnected pores.

Furthermore, derivatives of this compound are being explored for their potential in perovskite solar cells, where they can function as hole transport materials. researchgate.netrsc.orgox.ac.uk The ability to chemically modify the biphenyl (B1667301) arms allows for the fine-tuning of energy levels to match those of other components in the solar cell, potentially leading to more efficient and stable devices. The overarching trend in materials science is the development of sustainable, high-performance materials, and this compound, with its versatile properties, is well-positioned to contribute to these advancements. scholarsresearchlibrary.comresearchcommons.org

Key Properties of this compound

| Property | Value | Reference |

| CAS Number | 3352-54-3 | |

| Molecular Formula | C48H36Si | |

| Molecular Weight | 640.9 g/mol | |

| Appearance | Crystalline solid | researchgate.net |

| Synthesis | Typically via nucleophilic substitution of silicon tetrachloride with 4-biphenylyllithium or Grignard reagents, or through palladium-catalyzed cross-coupling reactions. | |

| Key Applications | Organic Light-Emitting Diodes (OLEDs), Porous Organic Polymers (POPs), Perovskite Solar Cells. | rsc.orgnih.gov |

Structure

3D Structure

Propriétés

Numéro CAS |

3352-54-3 |

|---|---|

Formule moléculaire |

C48H36Si |

Poids moléculaire |

640.9 g/mol |

Nom IUPAC |

tetrakis(4-phenylphenyl)silane |

InChI |

InChI=1S/C48H36Si/c1-5-13-37(14-6-1)41-21-29-45(30-22-41)49(46-31-23-42(24-32-46)38-15-7-2-8-16-38,47-33-25-43(26-34-47)39-17-9-3-10-18-39)48-35-27-44(28-36-48)40-19-11-4-12-20-40/h1-36H |

Clé InChI |

ABITWCWTLOLPCV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8 |

SMILES canonique |

C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8 |

Autres numéros CAS |

3352-54-3 |

Origine du produit |

United States |

Synthetic Methodologies for Tetrakis 4 Biphenylyl Silane and Its Derivatives

Core Compound Synthesis Approaches

The creation of the foundational tetrakis(4-biphenylyl)silane structure relies on the formation of silicon-carbon bonds, a process efficiently catalyzed by the reaction of organometallic reagents with silicon halides. The two principal methods employed are the use of organolithium reagents and Grignard reagents, both of which allow for the exhaustive substitution of the halogen atoms on a central silicon atom.

Organolithium Reagent Mediated Coupling with Silicon Halides

The organolithium-mediated approach is a powerful method for the synthesis of tetraarylsilanes. This method typically involves the in situ generation of an aryllithium species from an aryl halide, which then acts as a potent nucleophile, attacking the electrophilic silicon center of a silicon halide, most commonly silicon tetrachloride (SiCl₄). wikipedia.orgresearchgate.net

In a representative synthesis of a related compound, tetrakis(4-bromophenyl)silane (B1601375), 1-bromo-4-iodobenzene (B50087) is treated with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) to form the corresponding aryllithium reagent. This reagent is then reacted with a silicon source like tetraethyl orthosilicate (B98303) (TEOS) to yield the desired tetra-substituted silane (B1218182). researchgate.net A similar strategy can be envisioned for this compound, starting from a suitable 4-biphenylyl halide. The reaction of the generated 4-biphenyllithium with silicon tetrachloride would lead to the formation of the target molecule.

A general reaction scheme for this process is as follows:

4 Ar-X + 4 n-BuLi → 4 Ar-Li + 4 n-BuX 4 Ar-Li + SiCl₄ → Ar₄Si + 4 LiCl

Where Ar represents the 4-biphenylyl group and X is a halogen.

Grignard Reagent Approaches to Tetrahedral Silane Structures

Grignard reagents offer a classic and widely utilized alternative for the formation of silicon-carbon bonds. gelest.comyoutube.com This method involves the preparation of an arylmagnesium halide (a Grignard reagent) from the corresponding aryl halide and magnesium metal in an ethereal solvent. This Grignard reagent then reacts with a silicon tetrahalide to produce the tetraarylsilane. gelest.com

For the synthesis of this compound, 4-bromobiphenyl (B57062) would be reacted with magnesium turnings in a suitable solvent like diethyl ether or THF to form 4-biphenylylmagnesium bromide. The subsequent addition of silicon tetrachloride to this Grignard reagent would result in the formation of this compound. The reaction is typically driven to completion by using a stoichiometric amount of the Grignard reagent.

A typical reaction sequence is depicted below:

4 Ar-Br + 4 Mg → 4 Ar-MgBr 4 Ar-MgBr + SiCl₄ → Ar₄Si + 4 MgBrCl

Where Ar represents the 4-biphenylyl group. This method has been successfully employed for the synthesis of various tetra-substituted silanes. google.com

| Reagent 1 | Reagent 2 | Product | Solvent | Typical Conditions | Reference |

| 4-Biphenyllithium | Silicon Tetrachloride | This compound | Diethyl ether/THF | Low temperature | wikipedia.org |

| 4-Biphenylylmagnesium Bromide | Silicon Tetrachloride | This compound | THF | Reflux | gelest.comgoogle.com |

Functionalization and Derivatization Strategies for this compound

Once the core this compound structure is obtained, further functionalization can be achieved to tailor its properties for specific applications. These strategies often involve introducing reactive handles onto the peripheral phenyl rings of the biphenyl (B1667301) moieties, which can then be used in subsequent cross-coupling reactions to attach a variety of other chemical groups.

Peripheral Halogenation for Subsequent Cross-Coupling

To enable further derivatization, the introduction of halogen atoms, typically bromine or iodine, onto the terminal phenyl rings of the biphenyl units is a crucial first step. This peripheral halogenation creates reactive sites for a multitude of cross-coupling reactions. The direct bromination of related tetraarylsilanes has been reported, often using elemental bromine in the presence of a suitable catalyst or solvent. rsc.org For instance, the bromination of octaphenylsilsesquioxane, a related silicon-containing compound, has been achieved to introduce bromine atoms onto the phenyl rings. dntb.gov.ua A similar approach could be applied to this compound to produce a tetrakis(4'-halo-4-biphenylyl)silane derivative.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) for Aryl and Heteroaryl Linkages

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki and Heck reactions are particularly prominent examples used for the derivatization of halogenated tetraarylsilanes.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. berkeley.edunih.gov For instance, the Suzuki coupling of tetrakis(4-bromophenyl)silane with phenylboronic acid can be used to synthesize this compound itself. researchgate.net Conversely, a peripherally halogenated this compound could be coupled with various aryl or heteroaryl boronic acids to introduce a wide array of substituents. mdpi.com

The Heck reaction is another powerful palladium-catalyzed method that couples an unsaturated halide with an alkene in the presence of a base. organic-chemistry.orgwikipedia.orgorganic-chemistry.org A halogenated derivative of this compound could be reacted with various alkenes to introduce vinyl groups or more complex unsaturated moieties onto the periphery of the molecule. nih.gov

| Substrate | Coupling Partner | Reaction | Catalyst | Product | Reference |

| Tetrakis(4-bromophenyl)silane | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | This compound | researchgate.netsemanticscholar.org |

| Aryl Halide | Alkene | Heck | Pd(OAc)₂ | Substituted Alkene | wikipedia.orgorganic-chemistry.org |

Ullmann Condensation for Amine and Ether Functionalization

The Ullmann condensation is a classic copper-catalyzed reaction used to form carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. organic-chemistry.orgnsf.gov This reaction is particularly useful for introducing amine and ether functionalities onto aryl halides.

For amine functionalization , a peripherally halogenated this compound could be subjected to an Ullmann amination reaction by heating it with an amine in the presence of a copper catalyst and a base. This would result in the formation of tetra-amino functionalized derivatives.

For ether functionalization , the Ullmann ether synthesis involves the reaction of an aryl halide with an alcohol or a phenol (B47542) in the presence of a copper catalyst and a base. gelest.comnih.govarkat-usa.org A halogenated this compound could be reacted with various phenols to generate the corresponding tetra-ether derivatives, thereby modifying the electronic and solubility properties of the core structure.

| Substrate | Reagent | Reaction Type | Catalyst | Product | Reference |

| Aryl Halide | Amine | Ullmann Amination | Copper salt | Aryl Amine | organic-chemistry.org |

| Aryl Halide | Phenol | Ullmann Ether Synthesis | Copper salt | Diaryl Ether | nih.govarkat-usa.org |

Introduction of Specific Reactive Moieties (e.g., formyl, hydroxyl, carbazole (B46965), phosphonic acid)

The functionalization of the this compound core with specific reactive moieties is crucial for its application in materials science, enabling its use as a versatile building block for more complex supramolecular structures, polymers, and functional materials. The synthetic strategies typically commence from a halogenated precursor, most commonly tetrakis(4-bromophenyl)silane or tetrakis(4-iodophenyl)silane, which serves as a versatile platform for introducing a variety of functional groups. researchgate.net

The introduction of formyl (-CHO) groups to the tetraphenylsilane (B94826) framework yields valuable precursors for the construction of covalent organic frameworks (COFs) and other polymers through condensation reactions. ossila.com The synthesis of tetrakis(4-formylphenyl)silane, a close analog of the biphenylyl target, provides a clear pathway for this transformation.

The primary route involves a halogen-metal exchange followed by quenching with an electrophilic formylating agent. The synthesis starts with the preparation of a tetrahalo-derivative, such as tetrakis(4-bromophenyl)silane. This precursor is synthesized via a Grignard reaction between the Grignard reagent derived from 1,4-dibromobenzene (B42075) and silicon tetrachloride (SiCl₄). rsc.org

Once the tetrabromo-derivative is obtained, it is subjected to lithiation using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures. This step generates a tetra-lithiated intermediate. The subsequent reaction of this intermediate with a formylating agent, typically N,N-dimethylformamide (DMF), followed by an acidic workup, yields the desired tetrakis(4-formylphenyl)silane. While this is a standard and effective method, it is crucial to control the reaction conditions to achieve high yields and purity.

Table 1: Synthetic Protocol for Formyl-Functionalized Tetraphenylsilane

| Step | Starting Material | Reagents | Product | Typical Conditions |

|---|---|---|---|---|

| 1 | 1,4-Dibromobenzene | Mg, SiCl₄, Anhydrous Ether | Tetrakis(4-bromophenyl)silane | Grignard reaction conditions |

| 2 | Tetrakis(4-bromophenyl)silane | 1. n-BuLi 2. DMF 3. H₃O⁺ | Tetrakis(4-formylphenyl)silane | Lithiation in anhydrous THF at -78 °C, followed by quenching with DMF and acidic workup. |

The synthesis of hydroxyl-functionalized derivatives, such as tetrakis(4-hydroxyphenyl)silane, is often achieved through the demethylation of the corresponding methoxy-substituted compound. researchgate.net This approach is generally preferred due to the higher stability of the methoxy (B1213986) group under the conditions required for the formation of the core structure.

The synthesis begins with the preparation of tetrakis(4-methoxyphenyl)silane. This can be accomplished through a palladium-catalyzed coupling reaction between a silane with Si-H bonds (like phenylsilane) and an aryl iodide (like 4-iodoanisole). scispace.com Alternatively, a Grignard reaction using the Grignard reagent of 4-bromoanisole (B123540) and silicon tetrachloride is a viable route.

Once the tetrakis(4-methoxyphenyl)silane is synthesized and purified, the methoxy groups are cleaved to yield the desired tetra-hydroxyl compound. A common and effective reagent for this demethylation is boron tribromide (BBr₃). scilit.com The reaction is typically carried out in an inert solvent like dichloromethane. This method is highly efficient for the cleavage of aryl methyl ethers.

Table 2: Synthetic Protocol for Hydroxyl-Functionalized Tetraphenylsilane

| Step | Starting Material | Reagents | Product | Typical Conditions |

|---|---|---|---|---|

| 1 | 4-Iodoanisole, Phenylsilane | Pd(P(t-Bu)₃)₂, DABCO, THF | Tris(4-methoxyphenyl)phenylsilane (and related tetrakis derivatives) | Palladium-catalyzed coupling reaction. scispace.com |

| 2 | Tetrakis(4-methoxyphenyl)silane | BBr₃, CH₂Cl₂ | Tetrakis(4-hydroxyphenyl)silane | Demethylation in an inert solvent, typically at low temperature to control reactivity. scilit.com |

The incorporation of carbazole units onto the tetraphenylsilane scaffold is of significant interest for developing materials with high triplet energies and good charge-transporting properties for applications in organic light-emitting diodes (OLEDs). The most common method for forming the crucial C-N bond is the Ullmann condensation or coupling reaction. nih.govresearchgate.netdntb.gov.ua

This reaction involves the coupling of a halogenated precursor, such as tetrakis(4-iodophenyl)silane or tetrakis(4-bromophenyl)silane, with carbazole in the presence of a copper catalyst. The reaction is typically carried out at elevated temperatures in a high-boiling polar solvent like dimethylformamide (DMF) or 1,2-dichlorobenzene, and in the presence of a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH). The choice of ligand for the copper catalyst can also be critical in achieving high yields. This methodology allows for the synthesis of molecules like tetrakis(4-(9H-carbazol-9-yl)phenyl)silane.

Table 3: Synthetic Protocol for Carbazole-Functionalized Tetraphenylsilane

| Reaction | Starting Materials | Reagents | Product | Typical Conditions |

|---|---|---|---|---|

| Ullmann Condensation | Tetrakis(4-iodophenyl)silane, 9H-Carbazole | Cu catalyst (e.g., CuI, Cu₂O), Base (e.g., K₂CO₃), Ligand (optional), High-boiling solvent (e.g., DMF) | Tetrakis(4-(9H-carbazol-9-yl)phenyl)silane | Heating under an inert atmosphere. researchgate.netdntb.gov.ua |

The introduction of phosphonic acid groups is a valuable functionalization strategy for applications in catalysis, ion exchange, and for anchoring molecules to metal oxide surfaces. The synthesis of tetraphenylsilane derivatives bearing phosphonic acid groups typically proceeds through the formation of a phosphonate (B1237965) ester, which is subsequently hydrolyzed. Two primary methods for forming the C-P bond are the Nickel-catalyzed Arbuzov reaction and the Suzuki cross-coupling reaction. researchgate.net

In the Arbuzov-type reaction, a tetra-halogenated precursor like tetrakis(4-bromophenyl)silane is reacted with a trialkyl phosphite (B83602) (e.g., triethyl phosphite) in the presence of a nickel(0) catalyst. osti.goviaea.org This reaction directly forms the diethyl phosphonate ester at the aryl positions.

Alternatively, a Suzuki cross-coupling reaction can be employed. researchgate.net In this case, tetrakis(4-bromophenyl)silane is reacted with a boronic acid or boronic ester that already contains the phosphonate group, such as p-(diethylphosphonato)phenylboronic acid, in the presence of a palladium catalyst and a base.

Once the tetra-phosphonate ester derivative is obtained by either method, the phosphonic acid is liberated by hydrolysis. A common and effective method for this dealkylation is the reaction with bromotrimethylsilane (B50905) (TMSBr), followed by methanolysis.

Table 4: Synthetic Protocols for Phosphonic Acid-Functionalized Tetraphenylsilane

| Method | Starting Material | Reagents | Intermediate Product | Final Product & Hydrolysis |

|---|---|---|---|---|

| Arbuzov Reaction | Tetrakis(4-bromophenyl)silane | Triethyl phosphite, Ni(0) catalyst | Tetrakis(4-(diethylphosphonato)phenyl)silane | Tetrakis(4-phosphonophenyl)silane (via hydrolysis with TMSBr/Methanol) |

| Suzuki Coupling | Tetrakis(4-bromophenyl)silane | p-(Diethylphosphonato)phenylboronic acid, Pd catalyst, Base | Tetrakis(4'-(diethylphosphonato)-[1,1'-biphenyl]-4-yl)silane |

Advanced Characterization Techniques in Tetrakis 4 Biphenylyl Silane Research

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of Tetrakis(4-biphenylyl)silane, providing detailed information about the connectivity of atoms, the nature of chemical bonds, and the electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and dynamics of atoms. For this compound, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.

¹H NMR: The proton NMR spectrum of this compound is expected to show a complex series of signals in the aromatic region (typically 7.0-8.0 ppm). Due to the symmetry of the molecule, the protons on the four identical biphenylyl groups will be chemically equivalent. The spectrum would consist of multiplets arising from the coupling between adjacent protons on the phenyl rings. The protons on the phenyl ring directly attached to the silicon atom will have slightly different chemical shifts from those on the terminal phenyl ring. For example, in biphenyl (B1667301) itself, proton signals are observed between 7.38 and 7.67 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would display distinct signals for the different carbon environments within the biphenyl units. This includes the carbon atom directly bonded to the silicon (the ipso-carbon), the other quaternary carbons in the biphenyl linkage, and the various protonated aromatic carbons. Aromatic carbons typically resonate in the range of 110-160 ppm. oregonstate.eduwisc.edu The quaternary carbon attached to the silicon atom would likely appear as a weak signal, a common characteristic for non-protonated carbons.

²⁹Si NMR: Silicon-29 NMR is a specialized technique that directly probes the silicon nucleus. researchgate.net It is highly sensitive to the electronic environment around the silicon atom. For this compound, a single resonance would be expected, confirming the presence of one unique silicon environment. The chemical shift for tetra-aryl silanes typically appears in a characteristic upfield region of the spectrum. For the closely related compound, Tetraphenylsilane (B94826), a ²⁹Si chemical shift is observed, providing a reference point for the expected value in this compound. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| ¹H | 7.0 - 8.0 | Multiplets | Signals correspond to the aromatic protons of the biphenyl groups. |

| ¹³C | 120 - 150 | Multiple Singlets | Signals correspond to the various aromatic carbons. The ipso-carbon attached to Si will have a distinct shift. |

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, such as stretching and bending. researchgate.net For a vibration to be IR active, it must result in a change in the molecule's dipole moment. The IR spectrum of this compound is expected to be dominated by bands corresponding to the vibrations of the biphenyl ligands. Key expected absorptions include C-H stretching from the aromatic rings (above 3000 cm⁻¹), C=C stretching within the aromatic rings (typically in the 1600-1450 cm⁻¹ region), and various C-H in-plane and out-of-plane bending vibrations (fingerprint region, below 1300 cm⁻¹). The Si-C (silicon-carbon) stretching vibration would also be present, though it may be weaker and appear in the lower frequency region of the mid-IR spectrum.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where a molecule scatters incident light, and the frequency of the scattered light is shifted by the molecule's vibrational frequencies. nih.gov For a vibration to be Raman active, it must cause a change in the molecule's polarizability. Raman is particularly sensitive to symmetric vibrations and bonds involving non-polar groups. Therefore, the symmetric stretching of the aromatic rings and the symmetric Si-C stretching mode in this compound are expected to be strong in the Raman spectrum. The spectra of related tetraphenyl compounds of Group 14 elements have been studied, providing a basis for interpreting the vibrational modes of this compound. researchgate.net

Table 2: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Characteristic of sp² C-H bonds. |

| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1450 | 1610 - 1580, 1500 - 1450 | Multiple bands due to ring vibrations. Often strong in Raman. |

| Aromatic C-H Bending | 900 - 675 (out-of-plane) | Weak | Strong bands in IR, indicative of substitution pattern. |

UV-Visible and fluorescence spectroscopy are used to investigate the electronic properties of molecules by probing the transitions between electronic energy levels. nih.govresearchgate.net

UV-Vis Spectroscopy: This technique measures the absorption of UV or visible light, which promotes electrons from the ground state to higher energy excited states. In this compound, the silicon atom acts as an insulating tetrahedral core, meaning there is no electronic conjugation between the four biphenyl arms. rsc.org Consequently, the UV-Vis absorption spectrum is expected to be very similar to that of a substituted biphenyl. The primary absorptions will correspond to π → π* transitions within the biphenyl chromophores. These typically occur at high energies (short wavelengths), resulting in strong absorption bands in the UV region.

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light and reached an excited electronic state. Many aromatic compounds, including biphenyl derivatives, are fluorescent. This compound is expected to exhibit fluorescence upon excitation at a wavelength corresponding to its absorption maximum. The emission spectrum is typically red-shifted (occurs at a longer wavelength) compared to the absorption spectrum. The high triplet energy levels associated with the isolated aryl units in tetra-aryl silanes make them interesting materials for optoelectronic applications. rsc.org

Diffraction Techniques for Solid-State Structural Analysis

Diffraction techniques are the definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid. They provide precise information on bond lengths, bond angles, and how molecules pack together in a crystal lattice.

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional structure of a molecule. uhu-ciqso.esceitec.czmdpi.com By irradiating a single crystal with X-rays, a diffraction pattern is produced that can be mathematically transformed to yield a model of the atomic arrangement.

Table 3: Representative Single-Crystal XRD Data (based on Tetraphenylsilane analogue)

| Parameter | Value (for Tetraphenylsilane) | Expected for this compound |

|---|---|---|

| Crystal System | Tetragonal | Likely high symmetry (e.g., Tetragonal, Orthorhombic) |

| Space Group | P-42₁c | To be determined |

| Si-C Bond Length | ~1.86 Å | Similar |

| C-Si-C Bond Angle | ~109.5° | Near-tetrahedral |

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. units.it Instead of a single crystal, a fine powder of the material is analyzed, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the material's crystalline phase(s).

For this compound, PXRD is primarily used for:

Phase Identification: The obtained diffraction pattern can be compared to a database or a simulated pattern from single-crystal data to confirm the identity of the synthesized material.

Purity Assessment: The presence of sharp, well-defined peaks indicates a crystalline material, while the absence of peaks from known impurities confirms the sample's purity. Amorphous materials will show a broad hump instead of sharp peaks. researchgate.net

Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. Studies on related large molecules have shown that different crystal structures can be identified, for instance, before and after annealing. acs.org PXRD is crucial for identifying and characterizing such different phases.

The PXRD pattern consists of a plot of diffraction intensity versus the diffraction angle (2θ). The position and relative intensities of the peaks are characteristic of a specific crystal structure.

Thermal and Morphological Characterization Methods

The thermal behavior and surface morphology of materials are critical indicators of their stability, processing viability, and performance in devices.

Differential Scanning Calorimetry (DSC) is a fundamental technique used to investigate the thermal transitions of a material. researchgate.net By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify events such as melting points, glass transitions, and crystallization temperatures. researchgate.net

Illustrative Data Table for DSC Analysis of a Hypothetical Silane (B1218182) Compound

| Thermal Event | Temperature (°C) | Enthalpy (J/g) |

|---|---|---|

| Glass Transition (Tg) | 150 | N/A |

| Crystallization (Tc) | 220 | -45 |

| Melting (Tm) | 350 | 80 |

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. researchgate.net This is crucial for defining the upper temperature limits for the processing and application of the material.

Specific TGA data for this compound is not available in the provided search results. However, research on related tetraphenylsilane-containing polymers demonstrates excellent thermal stability, with a 5% weight loss observed at temperatures between 482–497°C in air and 519–526°C in nitrogen. researchgate.net The thermal decomposition of silanes is a complex process that can involve the cleavage of silicon-carbon bonds. dtic.milresearchgate.net Given its robust tetra-aryl silane core, this compound is anticipated to exhibit very high thermal stability, likely with a decomposition temperature exceeding 500°C, making it a candidate for high-temperature applications.

Illustrative TGA Data for a High-Stability Organosilicon Compound

| Atmosphere | Temperature for 5% Weight Loss (°C) | Char Yield at 800°C (%) |

|---|---|---|

| Nitrogen | 520 | 65 |

| Air | 490 | 5 |

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the surface topography of thin films. AFM can provide three-dimensional images of the surface at the nanoscale, revealing details about roughness and grain structure, while SEM offers information on surface morphology over larger areas. researchgate.net

Direct AFM or SEM studies on this compound films were not found in the search results. However, these techniques are routinely used to characterize thin films of other silane-based materials. acs.org For instance, AFM has been used to study the nanotopography of peptide silane films, showing that the concentration of the silane can significantly influence surface features. researchgate.net An investigation of this compound films would likely focus on how deposition conditions affect the formation of smooth, uniform layers, which is critical for applications in electronic devices. The large, planar biphenyl groups might promote ordered packing, leading to crystalline domains that could be visualized by these microscopy techniques.

Electrochemical Characterization for Electronic Energy Levels

Understanding the electronic properties of a material is key to its application in optoelectronic devices.

Cyclic Voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. scispace.com These potentials are then used to estimate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for predicting charge injection and transport properties in electronic devices. researchgate.net

While specific CV data for this compound is not available, the principles of the technique can be discussed. A CV experiment on this compound would likely show an irreversible oxidation at a high potential, corresponding to the removal of an electron from the electron-rich biphenyl system. The reduction process might also be observed, corresponding to the addition of an electron. The stability of the resulting radical ions would determine the reversibility of these processes. The extended π-conjugation of the biphenyl groups is expected to influence these redox potentials significantly.

Illustrative Data Table for Estimating Energy Levels from CV Data

| Parameter | Value (V vs. Fc/Fc+) | Calculated Energy Level (eV) |

|---|---|---|

| Onset Oxidation Potential (E_ox) | 1.2 | -6.0 (HOMO) |

| Onset Reduction Potential (E_red) | -2.1 | -2.7 (LUMO) |

Note: Energy levels are often estimated using the empirical formulas HOMO = -e(E_ox + 4.8) eV and LUMO = -e(E_red + 4.8) eV, where potentials are referenced against the Ferrocene/Ferrocenium couple. scispace.com

Porosity and Surface Area Analysis for Advanced Architectures

The incorporation of well-defined molecular building blocks like this compound into larger frameworks can lead to materials with significant porosity and high surface areas.

While this compound itself is a discrete molecule, related tetrahedral silicon-containing monomers, such as tetrakis(4-bromophenyl)silane (B1601375), have been used to synthesize porous organic polymers (POPs). semanticscholar.orgnih.gov These materials exhibit high Brunauer-Emmett-Teller (BET) surface areas, with values reported up to 983 m² g⁻¹. semanticscholar.org The porosity of these materials can be tuned by altering the geometry of the silicon-centered monomer. semanticscholar.org Silsesquioxanes, which are related organosilicon compounds, are also known for their use as precursors to porous media. researchgate.netrsc.org The rigid, three-dimensional structure of this compound makes it a promising candidate for the design of new porous materials with potential applications in gas storage and separation. The analysis of such materials would involve gas sorption measurements to determine the surface area and pore size distribution.

Brunauer–Emmett–Teller (BET) Surface Area Measurement

The Brunauer–Emmett–Teller (BET) theory is a critical analytical method for determining the specific surface area of solid and porous materials. wikipedia.orgmeasurlabs.comanton-paar.com This technique provides essential information about the physical structure of a material, as the surface area influences how it interacts with its environment. anton-paar.com Properties such as catalytic activity, dissolution rates, and moisture retention are often correlated with a material's surface area. anton-paar.com The BET method is based on the physical adsorption of a gas (typically nitrogen) onto the surface of the material at a constant temperature, usually that of liquid nitrogen (77 K). wikipedia.organton-paar.com By measuring the amount of gas adsorbed at various pressures, a BET isotherm is generated, which allows for the calculation of the number of gas molecules required to form a single layer (a monolayer) on the material's surface. anton-paar.com

In the context of this compound research, BET analysis is not performed on the molecule itself but on the porous organic polymers (POPs) and porous aromatic frameworks (PAFs) synthesized using this compound or its derivatives as tetrahedral building blocks. These frameworks are designed to have high porosity and, consequently, large surface areas.

Detailed research has demonstrated the utility of silicon-centered monomers in creating materials with significant porosity. For instance, porous organic frameworks have been synthesized by substituting the central carbon atom of traditional tetrahedral monomers with silicon. This modification led to the production of polymers containing quadrivalent silicon with substantial BET surface areas. the-innovation.org

One study reported the synthesis of two novel ferrocene-containing porous organic polymers, FPOP-1 and FPOP-2, using the Heck reaction of 1,1′-divinylferrocene with tetrahedral silicon-centered units. nih.gov FPOP-2 was synthesized using tetrakis(4′-bromo-[1,1′-biphenyl]-4-yl)silane, a direct derivative of the subject compound. The resulting materials exhibited moderate porosity, with the BET surface area for FPOP-2 measured at 354 m² g⁻¹. nih.gov Another related polymer, PAF-3, was synthesized from tetrakis(4-bromophenyl)silane and showed a high BET surface area of 2932 m² g⁻¹. the-innovation.org Further research into porous polymer networks (PPNs) using tetrakis(4-bromophenyl)silane (TBPSi) as a precursor yielded PPN-4, which demonstrated an exceptionally high BET surface area of 6461 m² g⁻¹. the-innovation.org

These findings highlight the importance of BET surface area analysis in characterizing the porous nature of materials derived from this compound and its analogs. The high surface areas observed in these polymers underscore their potential for applications in areas such as gas storage and capture. nih.gov

Interactive Data Table: BET Surface Area of Porous Polymers from Silicon-Centered Monomers

| Polymer Name | Monomer(s) | BET Surface Area (m²/g) |

| FPOP-2 | 1,1′-divinylferrocene and tetrakis(4′-bromo-[1,1′-biphenyl]-4-yl)silane | 354 nih.gov |

| PAF-3 | Tetrakis(4-bromophenyl)silane | 2932 the-innovation.org |

| PPN-4 | Tetrakis(4-bromophenyl)silane | 6461 the-innovation.org |

| FPOP-1 | 1,1′-divinylferrocene and tetrakis(4-bromophenyl)silane | 499 nih.gov |

Theoretical and Computational Investigations of Tetrakis 4 Biphenylyl Silane Based Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to provide insights into orbital energies, electron distribution, and excited state properties, which are crucial for applications in organic electronics.

Computational Analysis of Charge Density Distribution and Molecular Orbitals

Understanding the spatial distribution of electrons within a molecule is key to predicting its reactive sites and intermolecular interactions. DFT calculations can generate electron density maps, which visualize regions of high and low electron concentration.

For Tetrakis(4-biphenylyl)silane, the analysis would likely show that the HOMO is primarily localized on the electron-rich biphenyl (B1667301) arms, indicating these are the sites from which an electron would most likely be removed. Conversely, the LUMO might be distributed across the central silicon core and the biphenyl groups, representing the region where an accepted electron would reside. Visualizing these orbitals helps in understanding charge transfer processes within the molecule and between adjacent molecules in a material.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

These simulations would reveal the most stable (lowest energy) conformations and the energy barriers between different conformations. This information is vital for understanding how molecules pack in a solid-state film, which in turn affects the material's electronic properties. MD can also be used to study intermolecular interactions, such as van der Waals forces and pi-stacking between the biphenyl units of neighboring molecules, which are critical for charge transport.

Computational Modeling of Charge Transport Dynamics in Thin Films

The performance of organic electronic devices depends on how efficiently charges (electrons and holes) can move through the material. Computational modeling is used to simulate charge transport dynamics in thin films. This typically involves a multi-scale approach.

First, quantum chemical calculations (like DFT) are used to determine the electronic coupling between adjacent molecules, which quantifies the ease with which a charge can hop from one molecule to the next. Then, this information is used in kinetic Monte Carlo simulations to model the random walk of charge carriers through a larger, disordered film. These simulations can predict key parameters like charge carrier mobility, which is a measure of how fast charges move in response to an electric field. For this compound, such models would predict its potential as a charge-transporting material in devices like transistors or OLEDs.

Predictive Simulations of Supramolecular Assembly and Network Formation

The way molecules arrange themselves into larger structures—a process known as supramolecular assembly—is critical for the properties of the resulting material. Predictive simulations can be used to explore how molecules like this compound might self-assemble into ordered networks or amorphous films.

Structure Function Relationships in Tetrakis 4 Biphenylyl Silane Based Materials

Influence of Tetrahedral Silicon Center on Molecular Conformation and Steric Hindrance

The C-Si-C bond angles deviate slightly from the ideal 109.5° of a perfect tetrahedron due to the steric strain imposed by the bulky biphenyl (B1667301) substituents. This steric hindrance forces the biphenyl arms to twist out of plane relative to each other, preventing the molecule from adopting a planar conformation. This propeller-like arrangement is crucial in disrupting intermolecular packing and inhibiting crystallization in the solid state. The significant steric bulk of the biphenyl groups ensures that the molecule maintains a high free volume, a key factor in its material properties.

Role of the Biphenyl Units in Electronic Conjugation and Energy Transfer Pathways

This structure defines specific energy transfer pathways. Energy absorbed by one biphenyl arm is largely confined to that arm, with inefficient transfer to adjacent arms through the silicon center. This confinement is a key feature in designing materials for applications where controlled exciton (B1674681) localization is desirable. The nature of the biphenyl unit allows for high triplet energy, making such molecules suitable as host materials for phosphorescent organic light-emitting diodes (OLEDs).

Impact of Peripheral Functionalization on Charge Transport Characteristics and Exciton Confinement

Attaching functional groups to the periphery of the biphenyl units is a powerful strategy for tuning the material's electronic properties. Introducing electron-donating or electron-withdrawing groups can systematically modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, attaching hole-transporting moieties like triarylamines can enhance the hole mobility of the material.

The choice of functional group has a profound effect on charge transport. Star-shaped molecules designed for hole transport in perovskite solar cells demonstrate that modifying the peripheral groups can significantly alter hole mobility. nih.govrsc.org Highly ordered molecular packing, facilitated by specific functional groups, can enhance π-π stacking between adjacent molecules, thereby improving charge carrier mobility. nih.gov Conversely, bulky or irregularly shaped functional groups can disrupt this packing, leading to lower mobility but potentially better amorphous film stability.

Exciton confinement can also be controlled through functionalization. By creating an energy gradient between a functionalized outer group and the biphenyl unit, it is possible to confine excitons to specific parts of the molecule, which is a critical aspect in the design of efficient emitters and host materials.

Table 1: Effect of Molecular Design on Hole Mobility in Star-Shaped Hole Transport Materials (HTMs) This table presents data for representative star-shaped molecules to illustrate the principles of how molecular architecture affects charge transport, as specific data for functionalized Tetrakis(4-biphenylyl)silane is not available.

| Molecule Core | Peripheral Group | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Reference |

| Triphenylamine | Thiophene-based | 8.7 x 10⁻⁴ | nih.gov |

| Triphenylamine | Thiophene-based | 5.2 x 10⁻⁴ | nih.gov |

| TPA-based | Methoxyphenylamine | High (qualitative) | epfl.ch |

Correlation between Molecular Architecture and Amorphous Film-Forming Abilities

The ability of a material to form stable, uniform, and non-crystalline (amorphous) thin films is essential for its use in vapor-deposited electronic devices. The molecular architecture of this compound is explicitly designed to promote amorphous film formation. researchgate.netresearchgate.net

Table 2: Thermal Properties of Tetraphenylsilane (B94826) (TPSi) Derivatives This table shows data for functionalized tetraphenylsilane (a smaller analog) to demonstrate the high thermal stability of this class of materials.

| Compound | Decomposition Temp (Td) at 5% Weight Loss (°C) | Glass Transition Temp (Tg) | Reference |

| TPSi-Boc₆₀% | 115 | Not Observed | acs.org |

| TPSi-Boc₇₀% | 124 | Not Observed | acs.org |

| TPSi-Boc₈₅% | 143 | Not Observed | acs.org |

| TPSi-Boc₁₀₀% | 152 | Not Observed | acs.org |

Organic Light-Emitting Diodes (OLEDs)

The inherent characteristics of this compound, such as its high thermal stability, amorphous nature, and wide energy gap, make it a highly suitable material for various functions within OLED devices. Its rigid tetrahedral geometry helps to prevent intermolecular interactions, leading to the formation of stable and uniform thin films, a crucial aspect for device longevity and performance.

Host Materials for Phosphorescent and Fluorescent Emitters

In the emissive layer of an OLED, a host material is doped with a small amount of an emitter molecule, which is responsible for light generation. Tetraphenylsilane derivatives are recognized as effective host materials, particularly for phosphorescent emitters used in high-efficiency OLEDs. These hosts are designed to have a high triplet energy level to ensure efficient energy transfer to the guest emitter molecules.

While specific data for this compound as a host is not extensively detailed in readily available literature, the broader class of tetraphenylsilane-containing host materials has demonstrated significant success. For instance, a host material incorporating a tetraphenylsilane moiety, 9-(4-triphenylsilanyl-(1,1′,4,1′′)-terphenyl-4′′-yl)-9H-carbazole (TSTC), has been synthesized for green phosphorescent OLEDs. This material leverages the tetraphenylsilane unit to achieve a high triplet energy level, thermal and chemical stability, and good glassy properties, leading to high efficiency and operational stability. OLEDs using this host with the emitter Ir(ppy)3 and a 2,4-diphenyl-6-(4′-triphenylsilanyl-biphenyl-4-yl)-1,3,5-triazine (DTBT) hole blocking layer achieved a maximum external quantum efficiency of 19.8% and a power efficiency of 59.4 lm/W. researchgate.net Furthermore, a device using TSTC as the host demonstrated remarkable operational stability with a projected half-lifetime of 160,000 hours at an initial luminance of 100 cd/m². researchgate.net

Similarly, a novel silane-fluorene hybrid, triphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane (TPSi-F), constructed from a p-substituted tetraphenylsilane, has been employed as a host for blue phosphorescent devices. rsc.orgresearchgate.net An OLED using this host with the blue phosphorescent emitter FIrpic achieved a maximum external quantum efficiency of 15% (30.6 cd/A). rsc.orgresearchgate.net These examples underscore the potential of the tetraphenylsilane core, and by extension this compound, in creating highly efficient and stable host materials for a new generation of displays and lighting.

Charge Transport Layers (Hole-Blocking and Electron-Transporting Layers)

Efficient OLED operation relies on the balanced injection and transport of holes and electrons to the emissive layer. Materials with specific energy levels are used to create hole-blocking layers (HBLs) and electron-transporting layers (ETLs) that confine charge carriers and excitons within the light-emitting zone, thereby maximizing the recombination efficiency.

Arylsilane derivatives are known to be effective as hole and exciton blocking materials due to their deep highest occupied molecular orbital (HOMO) levels. researchgate.net A triazine-functionalized tetraphenylsilane compound, 2,4-diphenyl-6-(4′-triphenylsilanyl-biphenyl-4-yl)-1,3,5-triazine (DTBT), has been reported as a hole-blocking material. researchgate.net The triazine component facilitates high electron mobility and a deep HOMO level, while the tetraphenylsilane moiety provides thermal and chemical stability and promotes the formation of an amorphous film. researchgate.net Green electrophosphorescent devices using DTBT as the HBL showed a maximum external quantum efficiency of 17.5% and a power efficiency of 47.8 lm/W, significantly outperforming devices with conventional HBL materials like BCP and BAlq. researchgate.net

The introduction of functional groups to the tetraphenylsilane core can also impart electron-transporting properties. This bipolar charge transport capability is crucial for balancing the flow of holes and electrons within the emitting layer, which in turn improves the recombination efficiency and reduces the efficiency roll-off at high brightness levels.

Exciton Management and Confinement Strategies in OLED Devices

Effective exciton management is paramount for achieving high efficiency in OLEDs. This involves ensuring that the excitons (bound electron-hole pairs) generated in the emissive layer decay radiatively to produce light, rather than being lost through non-radiative pathways. Hole-blocking and electron-transporting layers play a crucial role in this process by creating energy barriers that confine excitons within the emissive layer.

The wide energy gap and high triplet energy of tetraphenylsilane derivatives make them excellent candidates for exciton-blocking layers, particularly in phosphorescent OLEDs where preventing the quenching of long-lived triplet excitons is critical. By strategically placing a layer of a material like this compound or its derivatives adjacent to the emissive layer, it is possible to create a barrier that effectively confines the excitons, leading to a higher probability of light emission. This confinement strategy is essential for maximizing the internal quantum efficiency of the device.

Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs)

The rigid, three-dimensional structure of this compound makes it an ideal tectonic building block for the construction of porous organic polymers (POPs) and covalent organic frameworks (COFs). These materials are characterized by their high surface areas, tunable pore sizes, and exceptional stability, making them suitable for a variety of applications, particularly in gas storage and separation.

Tectonic Building Blocks for Microporous and Mesoporous Framework Architectures

The tetrahedral geometry of silicon-centered monomers like this compound allows for the creation of robust and highly porous three-dimensional networks. By reacting these tetrahedral building blocks with various organic linkers, researchers can construct materials with well-defined pore structures, ranging from microporous (pore size < 2 nm) to mesoporous (pore size 2-50 nm).

Gas Adsorption and Separation Applications (e.g., CO2, Iodine Vapor)

The high surface area and tunable porosity of POPs and COFs derived from this compound and its derivatives make them excellent candidates for gas adsorption and separation applications. The ability to tailor the pore size and introduce specific functional groups allows for the selective capture of target gas molecules.

Carbon Dioxide (CO₂) Adsorption:

Porous organic polymers synthesized from tetrahedral silicon-centered monomers have demonstrated promising CO₂ uptake capabilities. For instance, a POP derived from tetrakis(4-bromophenyl)silane (B1601375) exhibited a CO₂ uptake of up to 1.92 mmol/g (8.45 wt%) at 273 K and 1.03 bar. semanticscholar.orgrsc.org This material also showed a high isosteric heat of adsorption of 26.8 kJ/mol, indicating a strong affinity for CO₂ molecules. semanticscholar.orgrsc.org Furthermore, these materials have shown moderate selectivity for CO₂ over other gases like N₂, O₂, and CH₄, highlighting their potential for use in carbon capture and storage technologies. semanticscholar.orgrsc.org

Iodine Vapor Adsorption:

Future Directions and Emerging Research Challenges for Tetrakis 4 Biphenylyl Silane

Development of Sustainable and Scalable Synthetic Methodologies

The conventional synthesis of tetrakis(4-biphenylyl)silane and its precursors often relies on multi-step processes involving Grignard or organolithium reagents, which can be sensitive to air and moisture and may require cryogenic conditions and anhydrous solvents. While effective at a lab scale, these methods present challenges for large-scale, cost-effective, and environmentally friendly production.

A primary future goal is the development of greener synthetic routes. This involves exploring alternative catalytic systems that minimize waste and avoid harsh reagents. A significant research challenge lies in adapting modern synthetic techniques, such as transition-metal-catalyzed C–H bond activation, to these silicon-centered tetrahedral molecules. rsc.orgresearchgate.netresearchgate.net Such methods could potentially streamline the synthesis by directly coupling aryl groups, reducing the number of synthetic steps and the reliance on pre-functionalized starting materials. rsc.org Key challenges include achieving high regioselectivity on the biphenyl (B1667301) moieties and ensuring the stability of the central silicon core under various catalytic conditions.

Furthermore, scalability remains a critical hurdle for industrial applications. Research efforts are needed to modify existing protocols to enable gram-scale or larger production without resorting to complex purification techniques like column chromatography. researchgate.net The development of synthetic methods that yield crystalline products directly from the reaction mixture would represent a significant advance in both scalability and sustainability. researchgate.net Exploring unconventional reaction conditions, such as mechanochemistry (ball-milling) or microwave-assisted synthesis, could offer solvent-free or low-solvent pathways, further enhancing the green credentials of these materials. rsc.org

Exploration of Novel Functionalization Strategies for Tailored Material Properties

The versatility of the this compound scaffold lies in the potential for functionalization to precisely tune its chemical, physical, and electronic properties. While foundational derivatives have been synthesized, the exploration of more complex and targeted functionalization is a key area for future research.

A major challenge is the introduction of a diverse range of functional groups onto the peripheral phenyl rings to control properties such as solubility, energy levels (HOMO/LUMO), and charge transport characteristics. Strategies like the Suzuki-Miyaura cross-coupling have been used to create derivatives, but expanding the toolkit of compatible reactions is crucial. researchgate.net For instance, installing electron-donating or electron-withdrawing groups can modulate the molecule's role in an electronic device, transforming it from a charge-transporting material to a host for phosphorescent emitters or a charge-blocking layer.

Another emerging frontier is the use of functionalized tetraphenylsilane (B94826) derivatives as building blocks for porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). ossila.com By introducing reactive groups such as aldehydes or carboxylic acids, these molecules can act as tectonic linkers to construct highly ordered, stable, and porous networks. researchgate.netossila.com These materials show promise for applications in gas storage, separation, and catalysis. ossila.com The challenge lies in designing linkers that not only produce stable frameworks but also imbue them with specific functionalities, such as selective adsorption of pollutants like iodine or heavy metal ions. ossila.com

| Derivative | Functional Group | Synthetic Method | Potential Application |

| Tetrakis(4-formylphenyl)silane | -CHO | Oxidation of hydroxymethyl precursor | Covalent Organic Framework (COF) linker |

| Tetrakis(4-carboxyphenyl)silane | -COOH | Oxidation of methyl precursor | Metal-Organic Framework (MOF) linker |

| Triazine-functionalized tetraphenylsilane | 2,4-diphenyl-1,3,5-triazine | Suzuki Coupling | Hole/Exciton (B1674681) blocking in OLEDs |

| Diphenylphosphine oxide-functionalized tetraphenylsilane | Diphenylphosphine oxide | Not specified | High-triplet-energy host in PhOLEDs |

This table presents examples of functionalization strategies and their targeted applications.

Integration into Next-Generation Optoelectronic and Energy Conversion Devices

The inherent properties of this compound—namely its wide bandgap and high triplet energy—make it an attractive material for organic light-emitting diodes (OLEDs). It has been investigated as a host material for phosphorescent emitters and as a hole-blocking or electron-transporting layer. The primary challenge is to design derivatives that can meet the stringent requirements of next-generation displays, particularly for stable and efficient deep-blue phosphorescent OLEDs (PhOLEDs), where high triplet energy is paramount.

Beyond OLEDs, a significant future direction is the integration of these materials into energy conversion devices like organic solar cells (OSCs) and perovskite solar cells (PSCs). In these devices, functionalized silanes could serve as hole-transporting layers (HTLs) or electron-transporting layers (ETLs), or as interfacial layers that improve charge extraction and device stability. chula.ac.thresearchgate.netrsc.org For example, silane-based molecules have been explored as interlayers in perovskite solar cells, where they can passivate defects, act as a barrier to moisture, and improve the alignment of energy levels at the interface, leading to enhanced power conversion efficiency and longevity. aquaenergyexpo.comcardiff.ac.uk The research challenge is to design silane (B1218182) derivatives with the appropriate energy levels (HOMO/LUMO) and charge mobilities to function effectively within the complex architecture of these solar cells. nih.gov

Another emerging area is the use of tetraphenylsilane cores in materials for sensors or as linkers in COFs designed for environmental applications, such as CO2 capture or the adsorption of pollutants. ossila.com The high chemical and physical stability of the silane core is advantageous for creating robust materials that can withstand challenging operating conditions. ossila.com

Advanced Characterization of Dynamic Processes and Device Stability

A critical challenge for the commercialization of organic electronic devices is their operational lifetime. While tetraphenylsilane-based materials are known for their high thermal stability, the long-term stability of devices incorporating them is often limited by complex degradation mechanisms. researchgate.net Future research must focus on gaining a deeper understanding of these degradation pathways through advanced characterization techniques.

Intrinsic degradation mechanisms, such as triplet-polaron annihilation (TPA) in OLEDs, can lead to the formation of charge traps and non-radiative recombination centers, causing a decrease in luminance and an increase in operating voltage over time. aps.orgnih.gov A significant challenge is to decouple the various degradation processes—chemical, electrochemical, and morphological—to identify the primary failure modes. researchgate.netspie.org This requires the use of in-situ and operando characterization techniques to probe the electronic and structural changes in the material and at interfaces during device operation.

Understanding the relationship between molecular structure and device stability is paramount. For example, the rigidity and tetrahedral shape of the tetraphenylsilane core help to create morphologically stable amorphous films, which can prevent crystallization and the formation of performance-limiting grain boundaries. researchgate.net However, the interactions between the silane-based material and adjacent layers can also introduce new degradation pathways. Elucidating these interfacial phenomena is a key research challenge that will enable the rational design of more robust and long-lasting devices.

| Degradation Mechanism | Affected Device | Consequence | Research Challenge |

| Triplet-Polaron Annihilation (TPA) | OLEDs | Formation of electron/hole traps, reduced efficiency | Designing molecular structures less susceptible to TPA |

| Morphological Instability | OLEDs, OSCs | Film crystallization, dark spot formation | Enhancing amorphous stability without sacrificing performance |

| Interfacial Reactions | All Devices | Electrode corrosion, charge injection barrier formation | Developing stable interfacial layers and contacts |

| Chemical/Electrochemical Reactions | All Devices | Irreversible damage to organic materials | Synthesizing materials with high electrochemical stability |

This table summarizes key degradation mechanisms and associated research challenges for devices incorporating tetraphenylsilane-based materials.

Computational Design and Predictive Modeling for New this compound Architectures

The synthesis and characterization of new materials is a resource-intensive process. Computational modeling and simulation offer a powerful tool to accelerate the discovery of new this compound architectures with optimized properties. A major future direction is the use of predictive modeling to screen potential candidate molecules before they are synthesized in the lab.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are already used to predict the structural and electronic properties of molecules, including their geometry, HOMO/LUMO energy levels, and absorption spectra. tau.ac.ilrsc.orgmdpi.com The challenge is to improve the accuracy of these predictions, particularly for key optoelectronic properties like triplet energy levels and charge carrier mobilities, which are critical for designing materials for OLEDs and OSCs. Developing computational workflows that can reliably predict these properties for a large number of virtual compounds would significantly streamline the materials design process. tau.ac.il

Beyond the single-molecule level, a further challenge is to model the bulk properties of these materials. The tetrahedral structure of this compound influences how molecules pack in the solid state, which in turn affects the material's morphological stability and charge transport properties. Molecular dynamics simulations can provide insight into the formation of amorphous films and predict their stability. By combining quantum chemistry calculations with larger-scale simulations, researchers can build a comprehensive understanding of the structure-property relationships that govern device performance. This computational-first approach will be essential for designing the next generation of high-performance materials based on the this compound framework.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tetrakis(4-biphenylyl)silane, and what critical parameters influence yield and purity?

- Methodological Answer : this compound is typically synthesized via cross-coupling reactions involving silicon precursors and biphenylyl ligands. A common approach involves reacting silicon tetrachloride with 4-biphenylyllithium or Grignard reagents under inert conditions. Key parameters include:

- Temperature : Maintaining sub-zero temperatures (e.g., −78°C) to prevent side reactions.

- Solvent Choice : Anhydrous tetrahydrofuran (THF) or diethyl ether to stabilize reactive intermediates.

- Stoichiometry : Precise molar ratios (4:1 biphenylyl reagent to silicon precursor) to avoid incomplete substitution.

- Purification : Column chromatography or recrystallization from toluene/hexane mixtures to isolate the pure product .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR is critical for confirming silicon bonding environments. A sharp singlet near −40 ppm indicates tetrahedral coordination. and NMR verify biphenylyl substituent integrity .

- X-ray Crystallography : Single-crystal analysis reveals bond lengths (Si–C ≈ 1.87 Å) and confirms tetrahedral geometry. Challenges include low solubility and crystal growth in non-polar solvents .

- Mass Spectrometry : High-resolution MS (e.g., MALDI-TOF) confirms molecular weight and purity, with fragmentation patterns identifying biphenylyl loss .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .

- Storage : Keep in airtight containers under nitrogen or argon to prevent oxidation. Store at 2–8°C for long-term stability .

- Waste Disposal : Collect organic waste in designated containers and incinerate via licensed facilities to avoid environmental release .

- Contradictions : While some silanes are classified as low hazard (e.g., no GHS labeling in ), analogous compounds like Tetrakis(4-carboxyphenyl)porphyrin require stricter controls due to respiratory irritancy (H335) .

Advanced Research Questions

Q. How does this compound perform as a building block in covalent organic frameworks (COFs), and what are key integration considerations?

- Methodological Answer :

- Framework Design : The tetrahedral geometry of this compound enables 3D COF architectures. Pair with linear linkers (e.g., diaminobiphenyl) via Schiff-base condensation .

- Stability : Enhance hydrolytic stability by substituting electron-withdrawing groups (e.g., fluorine) on biphenylyl rings, reducing Si–O bond susceptibility .

- Porosity : BET surface area analysis (N adsorption at 77 K) reveals microporosity (~500 m/g), critical for gas storage applications .

Q. What challenges arise in achieving high thermal stability in materials synthesized using this compound?

- Methodological Answer :

- Decomposition Pathways : Thermogravimetric analysis (TGA) shows weight loss above 300°C, attributed to Si–C bond cleavage. Incorporating aromatic linkers (e.g., pyrene) improves stability via π-π stacking .

- Crosslinking Strategies : UV-initiated radical polymerization of allyl-functionalized silanes enhances thermal resistance (T > 400°C) .

- Contradictions : Fluorinated derivatives (e.g., Tetrakis(1,1,1,3,3,3-hexafluoroisopropyl)silane) exhibit higher thermal stability but reduced solubility, complicating processing .

Q. How do electron-withdrawing substituents on biphenylyl groups affect the electronic properties of this compound derivatives?

- Methodological Answer :

- Cyano Substituents : Introduce strong electron-withdrawing effects, lowering LUMO levels (−3.2 eV) and enabling n-type semiconductor behavior. Characterize via cyclic voltammetry and DFT calculations .

- Fluorine Substituents : Enhance electrophilicity at the silicon center, facilitating nucleophilic attacks in catalytic applications. XPS confirms increased Si 2p binding energy (103.5 eV vs. 102.8 eV for unsubstituted silane) .

- Optoelectronic Applications : UV-Vis spectroscopy shows redshifted absorption (λ ≈ 350 nm) in cyano-substituted derivatives, suitable for organic photovoltaics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.